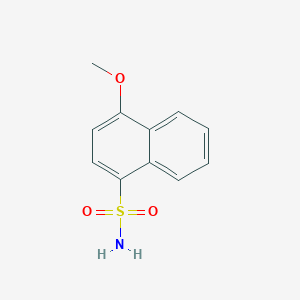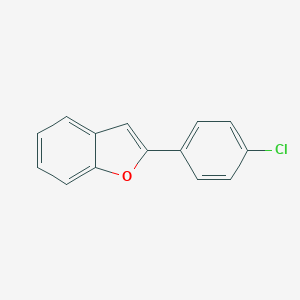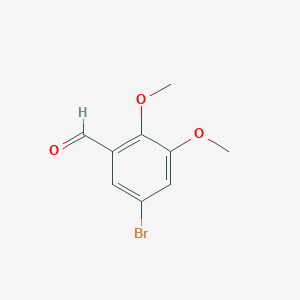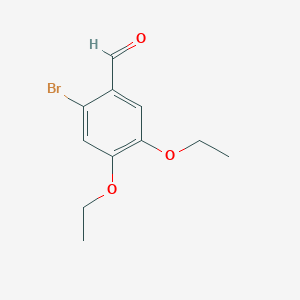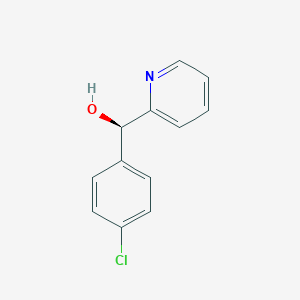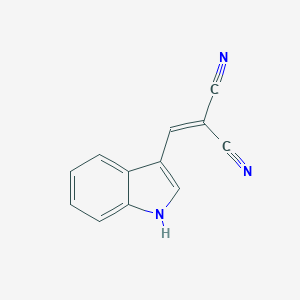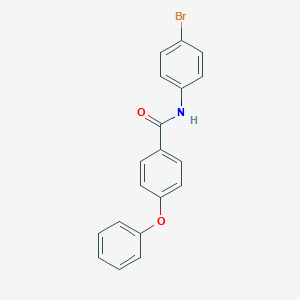
N-(4-bromophenyl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-phenoxybenzamide, commonly known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAO is a member of the benzamides family, which are known to possess various pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of BPAO is not fully understood. However, studies have shown that BPAO regulates various signaling pathways, including the PI3K/AKT and MAPK pathways. BPAO also inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
BPAO has been shown to have various biochemical and physiological effects. Studies have shown that BPAO inhibits the growth and proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. BPAO also regulates various signaling pathways and inhibits the activity of enzymes involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
BPAO has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, BPAO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for BPAO research. One area of research is the development of BPAO derivatives with improved pharmacological properties, including increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of BPAO in other diseases, including cardiovascular diseases and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BPAO and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of BPAO involves the reaction of 4-bromobenzoic acid with phenol in the presence of a dehydrating agent to form 4-bromophenyl phenyl ether. The resulting product is then reacted with benzoyl chloride in the presence of a base to form N-(4-bromophenyl)benzamide. Finally, the reaction of N-(4-bromophenyl)benzamide with phenol in the presence of a base yields N-(4-bromophenyl)-4-phenoxybenzamide.
Applications De Recherche Scientifique
BPAO has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. Studies have shown that BPAO inhibits the growth of various cancer cells, including breast, lung, and liver cancer cells. BPAO induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/AKT and MAPK pathways.
BPAO has also been studied for its anti-inflammatory activity. Inflammation is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. BPAO has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Propriétés
Numéro CAS |
6463-18-9 |
|---|---|
Nom du produit |
N-(4-bromophenyl)-4-phenoxybenzamide |
Formule moléculaire |
C19H14BrNO2 |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
Clé InChI |
HKNAUAAGGNBNAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



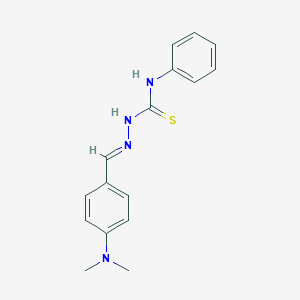
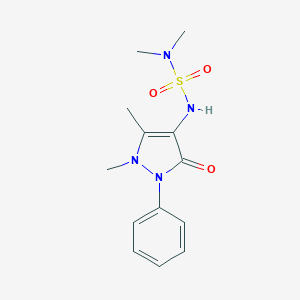
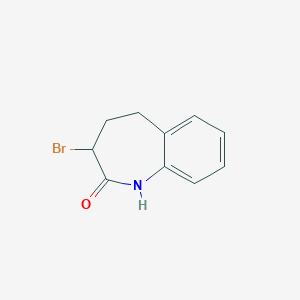
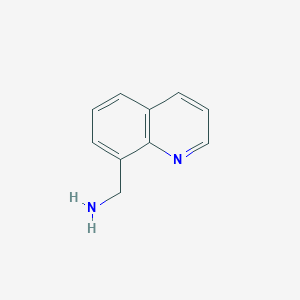
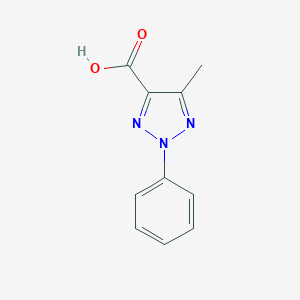
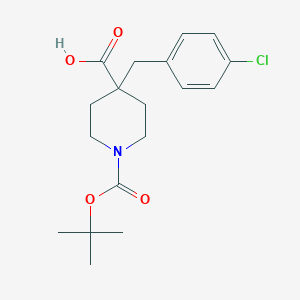
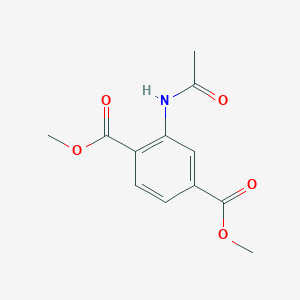
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
